molecular formula C18H17ClN2O3 B6500855 N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-phenylacetamide CAS No. 955243-99-9

N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-phenylacetamide

Cat. No.: B6500855
CAS No.: 955243-99-9
M. Wt: 344.8 g/mol
InChI Key: YNJZGHAOXZSSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-phenylacetamide (CPOPA) is a synthetic, small molecule drug developed by scientists for use in laboratory experiments and medical research. CPOPA is an oxazolidinone derivative, which is a class of compounds that have been shown to have anti-bacterial, anti-viral, and anti-fungal properties. CPOPA has been studied for its potential use in treating a variety of diseases, including cancer, HIV/AIDS, and other infectious diseases.

Mechanism of Action

N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-phenylacetamide works by inhibiting the growth of various types of bacteria, viruses, and fungi. It does this by binding to and blocking the action of certain enzymes that are necessary for the growth and replication of these organisms. Specifically, this compound binds to and blocks the action of an enzyme called RNA polymerase, which is responsible for the transcription of genetic information from DNA into RNA. By blocking this enzyme, this compound prevents the replication of the organisms, thus inhibiting their growth.
Biochemical and Physiological Effects
In addition to its anti-bacterial, anti-viral, and anti-fungal properties, this compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the growth of a variety of cancer cells, including breast, cervical, and colorectal cancer cells. In addition, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties, which may be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-phenylacetamide in laboratory experiments is its ability to inhibit the growth of a variety of bacteria, viruses, and fungi. This makes it a useful tool for studying the effects of these organisms on cells and tissues. However, this compound has some limitations, such as its potential to cause cell death and its lack of specificity for certain bacteria, viruses, and fungi.

Future Directions

In the future, N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-phenylacetamide may be used in the treatment of a variety of diseases, including cancer, HIV/AIDS, and other infectious diseases. Additionally, this compound may be used in combination with other drugs to increase its efficacy. Furthermore, this compound may be used in combination with other compounds to create novel therapeutics for the treatment of a variety of diseases. Finally, this compound may be used to create novel compounds that can be used to target specific bacteria, viruses, and fungi.

Synthesis Methods

N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-phenylacetamide can be synthesized using a two-step process. First, the 3-chlorophenyl group is reacted with an amine in the presence of a base to form a 3-chlorophenyl-2-oxo-1,3-oxazolidin-5-ylmethyl amine. This intermediate is then reacted with phenylacetamide in the presence of an acid to form the desired this compound.

Scientific Research Applications

N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-phenylacetamide has been studied for its potential use in treating a variety of diseases, including cancer, HIV/AIDS, and other infectious diseases. In cancer research, this compound has been found to inhibit the growth of several types of cancer cells, including breast, cervical, and colorectal cancer cells. In HIV/AIDS research, this compound has been found to be effective in inhibiting the replication of the HIV virus. In addition, this compound has been studied for its potential use in treating fungal infections, such as Candida albicans.

Properties

IUPAC Name

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-7-4-8-15(10-14)21-12-16(24-18(21)23)11-20-17(22)9-13-5-2-1-3-6-13/h1-8,10,16H,9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJZGHAOXZSSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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